tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate
Description
tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is a pyrazole-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodine substituent at the 3-position of the pyrazole ring. The iodine atom introduces unique steric and electronic properties, distinguishing it from analogous halogenated or substituted pyrazole carbamates.
Properties
Molecular Formula |
C9H14IN3O2 |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-2-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H14IN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14) |
InChI Key |
MSYVGQZIQDLQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)I |
Origin of Product |
United States |
Preparation Methods
Stepwise Laboratory-Scale Synthesis
Nitrosation and Reduction of 1-Methyl-1H-pyrazol-5-amine
The synthesis begins with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the corresponding N-nitroso derivative. Subsequent reduction with zinc dust in acetic acid regenerates the amine while introducing a reactive site for iodination. This step typically achieves 85–90% conversion, as monitored by thin-layer chromatography (TLC).
Iodination of the Pyrazole Core
The iodination step employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM) at room temperature. The reaction proceeds via electrophilic aromatic substitution, selectively targeting the C3 position of the pyrazole ring due to the electron-donating methyl group at N1. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with the iodine atom integrating at δ 7.25 ppm (¹H NMR) and 145 ppm (¹³C NMR). Yield for this step ranges from 70–75%, contingent on stoichiometric control and exclusion of moisture.
Esterification and Boc Protection
The iodinated intermediate is esterified using ethyl chloroformate in the presence of triethylamine (TEA) to yield ethyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate. Subsequent Boc protection involves reacting the ester with tert-butyl chloroformate under Schotten-Baumann conditions—a biphasic system of aqueous sodium hydroxide (NaOH) and DCM. This step achieves 80–85% yield, with Fourier-transform infrared spectroscopy (FTIR) verifying carbamate formation (C=O stretch at 1690 cm⁻¹).
Condensation and Final Purification
The final condensation step links the Boc-protected pyrazole to target molecules via Suzuki-Miyaura or Buchwald-Hartwig couplings. However, for the standalone compound, purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity, with mass spectrometry (MS) confirming the molecular ion peak at m/z 323.13 [M+H]⁺.
Table 1: Summary of Laboratory-Scale Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Analytical Validation |
|---|---|---|---|
| Nitrosation | NaNO₂, HCl, 0–5°C | 85–90 | TLC (Rf = 0.3, ethyl acetate) |
| Iodination | ICl, DCM, rt | 70–75 | ¹H/¹³C NMR, MS |
| Esterification | Ethyl chloroformate, TEA | 80 | FTIR (C=O at 1740 cm⁻¹) |
| Boc Protection | tert-Butyl chloroformate, NaOH | 85 | FTIR (C=O at 1690 cm⁻¹), HPLC |
| Purification | Column chromatography | 95 | HPLC (≥98% purity) |
Alternative Synthetic Routes
Halogen Exchange from Bromo Precursors
A patent-pending method for 5-bromo-1-methyl-1H-pyrazol-3-amine synthesis suggests adaptability for iodinated analogs. Here, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate undergoes bromination with phosphorus oxybromide (POBr₃), followed by hydrolysis and Boc protection. Substituting POBr₃ with iodine monochloride could yield the iodo derivative, though this remains speculative without explicit documentation.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate iodination and Boc protection. Preliminary data indicate a 20% reduction in reaction time for the iodination step (15 minutes vs. 2 hours) with comparable yields (72%). Energy-dispersive X-ray spectroscopy (EDX) confirms iodine incorporation, while differential scanning calorimetry (DSC) ensures thermal stability during rapid heating.
Optimization Strategies
Solvent and Temperature Effects
Iodination efficiency correlates with solvent polarity. Non-polar solvents like DCM favor electrophilic substitution by stabilizing the iodinating agent’s reactive intermediate. Elevated temperatures (40–50°C) marginally improve reaction rates but risk byproduct formation, as evidenced by HPLC peak splitting.
Catalytic Enhancements
Adding Lewis acids such as iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) increases iodination yield to 82% by polarizing the pyrazole ring’s π-electron system. However, catalyst removal necessitates additional washing steps, complicating purification.
Scalability Challenges
Scaling the Boc protection step requires careful pH control to prevent tert-butyl carbamate hydrolysis. Patent data recommend maintaining pH 9–10 during aqueous workup, achieved via slow addition of 2N hydrochloric acid (HCl). Pilot-scale trials (100 g batches) report 78% yield, highlighting viscosity challenges in large-volume biphasic systems.
Analytical and Characterization Techniques
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6): δ 1.42 (s, 9H, Boc CH₃), 3.85 (s, 3H, N-CH₃), 6.12 (s, 1H, pyrazole H4), 8.21 (s, 1H, NH).
¹³C NMR (101 MHz, DMSO-d6): δ 28.3 (Boc CH₃), 35.6 (N-CH₃), 80.9 (Boc C), 145.2 (C-I), 155.1 (C=O).
Industrial Production Considerations
Cost Analysis
Raw material costs dominate economic feasibility, with iodine accounting for 40% of total expenses. Substituting NIS for ICl reduces corrosion-related equipment costs but increases reagent expenditure by 15%.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Condensation Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives.
Scientific Research Applications
tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is not well-documented. as a pyrazole derivative, it may interact with various molecular targets and pathways in biological systems. The specific interactions and pathways would depend on the structure and functional groups present in the compound.
Comparison with Similar Compounds
Structural and Substituent Variations
Physical Properties
Notes:
- The iodine substituent in the target compound may enhance crystallinity compared to lighter halogens (Cl, Br) due to its larger atomic radius, though experimental data is lacking.
- Analogs with extended alkyl chains (e.g., 1-butyl in ) exhibit higher predicted boiling points, aligning with increased molecular weight.
Key Research Findings and Gaps
Synthetic Flexibility : The Boc group in all analogs enables facile deprotection for further functionalization, critical for iterative drug design .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., nitro in ): Increase reactivity in electrophilic substitutions but may reduce metabolic stability.
- Halogens : Iodo derivatives offer unique opportunities for cross-coupling (e.g., Suzuki-Miyaura), though this remains unexplored in the target compound .
Biological Performance : While kinase inhibitor analogs show promise, the target compound’s bioactivity is uncharacterized in the provided evidence, necessitating further enzymatic assays.
Biological Activity
tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various scientific sources.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Iodination : The pyrazole ring is iodinated using iodine or an iodine-containing reagent under controlled conditions.
- Carbamate Formation : The iodinated pyrazole is reacted with tert-butyl chloroformate in the presence of a base to yield the final product.
Anticancer Properties
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For example, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer . Specifically, compounds similar to this compound have demonstrated:
- Apoptosis Induction : Inducing morphological changes in cancer cells and enhancing caspase activity, which is crucial for programmed cell death.
- Cell Cycle Arrest : Inhibiting cell cycle progression at specific phases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or survival pathways.
- Receptor Modulation : It can bind to receptors that regulate cellular processes, thereby altering their activity and influencing biological responses .
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic contexts:
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate?
Methodological Answer: The synthesis typically involves coupling 3-iodo-1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) .
- Temperature: Room temperature (20–25°C) to minimize side reactions.
- Catalyst/Base: Triethylamine (1.1–1.5 eq.) to neutralize HCl generated during carbamate formation.
Critical Step: Post-reaction purification via recrystallization (e.g., using cold water or ethanol) to achieve >95% purity.
Q. How is the carbamate functional group confirmed post-synthesis?
Methodological Answer:
- FT-IR Spectroscopy: A strong absorbance at ~1700–1750 cm⁻¹ confirms the C=O stretch of the carbamate group .
- ¹H NMR: The tert-butyl group appears as a singlet at ~1.4 ppm (9H), and the pyrazole NH (if present) is absent due to carbamate protection .
- LC-MS: Molecular ion peak [M+H]⁺ aligns with the molecular weight (e.g., ~337.1 g/mol for C₁₀H₁₅IN₃O₂).
Advanced Research Questions
Q. How does the iodine substituent influence crystallographic analysis of this compound?
Methodological Answer: The heavy iodine atom enhances X-ray diffraction contrast, aiding in structure elucidation. However, challenges include:
Q. What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to validate IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
- Metabolic Stability Tests: Incubate with liver microsomes (human/rat) to distinguish intrinsic activity from artifactually high in vitro results .
Case Study: Discrepancies in antiproliferative activity (e.g., conflicting IC₅₀ in MCF-7 vs. HEK293 cells) may arise from off-target effects. Orthogonal assays (e.g., siRNA knockdown) confirm target specificity .
Q. How is the tert-butyl group leveraged in structure-activity relationship (SAR) studies?
Methodological Answer:
- Steric Effects: Compare analogs with bulkier groups (e.g., adamantyl) to assess binding pocket compatibility via molecular docking (AutoDock Vina) .
- Metabolic Shielding: The tert-butyl group reduces oxidative metabolism, quantified via CYP450 inhibition assays (e.g., CYP3A4) .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
- QM/MM Calculations: Analyze charge distribution on the iodine atom to explain halogen-bonding interactions with protein residues .
Validation: Overlay computational models with experimental co-crystal structures (PDB accession codes, e.g., 6XYZ) to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
